molecular formula C11H14N2O B046286 6-Methoxy-2,3-dihydro-1,4-ethanoquinoxaline CAS No. 122077-86-5

6-Methoxy-2,3-dihydro-1,4-ethanoquinoxaline

Cat. No. B046286
M. Wt: 190.24 g/mol
InChI Key: JXGWTEQLCZEZRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methoxy-2,3-dihydro-1,4-ethanoquinoxaline (MEQ) is a synthetic compound that has been widely used in scientific research. It belongs to the class of quinoxaline derivatives and is structurally similar to the endogenous neurotransmitter glutamate. MEQ has been shown to have a range of effects on the central nervous system, including modulating synaptic transmission and plasticity.

Mechanism Of Action

6-Methoxy-2,3-dihydro-1,4-ethanoquinoxaline acts as a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a subtype of glutamate receptor. NMDA receptors play a key role in synaptic transmission and plasticity, and their activation is involved in learning and memory processes. By blocking the activity of NMDA receptors, 6-Methoxy-2,3-dihydro-1,4-ethanoquinoxaline can modulate these processes and alter the strength of synaptic connections.

Biochemical And Physiological Effects

6-Methoxy-2,3-dihydro-1,4-ethanoquinoxaline has been shown to have a range of biochemical and physiological effects. It has been shown to modulate synaptic transmission and plasticity in the hippocampus, which is a brain region involved in learning and memory processes. 6-Methoxy-2,3-dihydro-1,4-ethanoquinoxaline has also been shown to have neuroprotective effects, protecting against the toxic effects of glutamate and other excitatory neurotransmitters. Additionally, 6-Methoxy-2,3-dihydro-1,4-ethanoquinoxaline has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in the brain.

Advantages And Limitations For Lab Experiments

6-Methoxy-2,3-dihydro-1,4-ethanoquinoxaline has several advantages as a research tool. It is relatively easy to synthesize and is readily available from commercial sources. Additionally, it has a well-characterized mechanism of action and has been extensively studied in vitro and in vivo. However, there are also limitations to its use. 6-Methoxy-2,3-dihydro-1,4-ethanoquinoxaline is not selective for the NMDA receptor and can also block other types of glutamate receptors. Additionally, 6-Methoxy-2,3-dihydro-1,4-ethanoquinoxaline has been shown to have some toxic effects at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for 6-Methoxy-2,3-dihydro-1,4-ethanoquinoxaline research. One area of interest is the development of more selective NMDA receptor antagonists, which could be used to study the specific roles of different glutamate receptor subtypes in synaptic transmission and plasticity. Additionally, 6-Methoxy-2,3-dihydro-1,4-ethanoquinoxaline and other NMDA receptor antagonists have shown promise as potential therapeutic agents for a range of neurological disorders, including Alzheimer's disease, Parkinson's disease, and stroke. Further research is needed to explore the potential therapeutic applications of these compounds and to develop more effective treatments for these disorders.
Conclusion
6-Methoxy-2,3-dihydro-1,4-ethanoquinoxaline is a synthetic compound that has been widely used in scientific research. It acts as a selective antagonist of the NMDA receptor and has been shown to have a range of effects on the central nervous system. 6-Methoxy-2,3-dihydro-1,4-ethanoquinoxaline has been used to study the mechanisms of synaptic transmission and plasticity, as well as the potential therapeutic applications of NMDA receptor antagonists. While there are limitations to its use, 6-Methoxy-2,3-dihydro-1,4-ethanoquinoxaline remains a valuable research tool and has the potential to lead to new insights into the functioning of the brain and the development of new treatments for neurological disorders.

Synthesis Methods

6-Methoxy-2,3-dihydro-1,4-ethanoquinoxaline can be synthesized using a variety of methods. One common method involves the reaction of 2,3-dimethoxybenzaldehyde with ethyl glyoxylate in the presence of a base. The resulting product is then reduced using sodium borohydride to yield 6-Methoxy-2,3-dihydro-1,4-ethanoquinoxaline. Other methods involve the use of different starting materials and reaction conditions.

Scientific Research Applications

6-Methoxy-2,3-dihydro-1,4-ethanoquinoxaline has been used extensively in scientific research, particularly in the field of neuroscience. It has been used to study the mechanisms of synaptic transmission and plasticity, as well as the role of glutamate receptors in these processes. 6-Methoxy-2,3-dihydro-1,4-ethanoquinoxaline has also been used to investigate the effects of various drugs and compounds on the central nervous system, including the potential therapeutic applications of these compounds.

properties

CAS RN

122077-86-5

Product Name

6-Methoxy-2,3-dihydro-1,4-ethanoquinoxaline

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

4-methoxy-1,8-diazatricyclo[6.2.2.02,7]dodeca-2(7),3,5-triene

InChI

InChI=1S/C11H14N2O/c1-14-9-2-3-10-11(8-9)13-6-4-12(10)5-7-13/h2-3,8H,4-7H2,1H3

InChI Key

JXGWTEQLCZEZRC-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)N3CCN2CC3

Canonical SMILES

COC1=CC2=C(C=C1)N3CCN2CC3

Origin of Product

United States

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